molecular formula C9H9N5O4 B2479410 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1006435-57-9

1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2479410
CAS No.: 1006435-57-9
M. Wt: 251.202
InChI Key: PZHNQGYGTZFKBV-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a nitro group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methyl-1H-pyrazole with formaldehyde and nitroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various functionalized pyrazole derivatives .

Scientific Research Applications

1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group and carboxylic acid group play crucial roles in its reactivity and binding to biological targets. The compound may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

1-[(4-Methyl-1H-pyrazol-1-YL)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and potential biological activities. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical modifications and applications .

Properties

IUPAC Name

1-[(4-methylpyrazol-1-yl)methyl]-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4/c1-6-2-10-12(3-6)5-13-4-7(14(17)18)8(11-13)9(15)16/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHNQGYGTZFKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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